molecular formula C18H23N3O3S B6196469 N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide CAS No. 2680543-37-5

N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide

Cat. No.: B6196469
CAS No.: 2680543-37-5
M. Wt: 361.5
InChI Key:
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Description

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide is a chemical compound with a complex structure that includes an acetamide group attached to a biphenyl system, which is further substituted with an amino group and a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of the biphenyl compound is followed by catalytic hydrogenation to convert the nitro group to an amino group.

    Attachment of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced through a sulfonation reaction using diethylsulfamoyl chloride.

    Acetylation: Finally, the acetamide group is introduced by reacting the amino-substituted biphenyl compound with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide involves its interaction with dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides required for DNA replication and cell division. This inhibition can lead to the suppression of cell growth and proliferation, making it effective against rapidly dividing cancer cells and bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide is unique due to its specific substitution pattern on the biphenyl core, which can influence its binding affinity and specificity towards biological targets. The presence of both the amino and diethylsulfamoyl groups provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and bioavailability.

Properties

CAS No.

2680543-37-5

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5

Purity

95

Origin of Product

United States

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